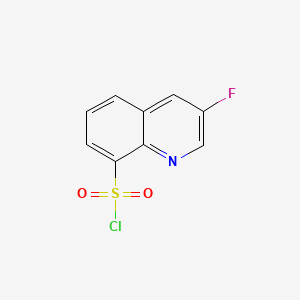

3-Fluoroquinoline-8-sulfonyl chloride

Description

General Overview of Fluoroquinoline Derivatives as Synthetic Scaffolds in Organic Chemistry

The quinoline (B57606) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in synthetic organic and medicinal chemistry. nih.govresearchgate.net Its structure is prevalent in a wide array of natural products, particularly alkaloids, and forms the core of many synthetic compounds with significant biological activities. researchgate.nettandfonline.com The versatility of the quinoline scaffold stems from its unique electronic properties and the ability to undergo functionalization at multiple positions through both nucleophilic and electrophilic substitution reactions. nih.govresearchgate.net This adaptability allows chemists to use it as a foundational building block in the design and synthesis of novel compounds. nih.govtandfonline.com

The introduction of a fluorine atom to the quinoline core to create fluoroquinolones further enhances the scaffold's utility. ijraset.commdpi.com Fluorination can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications have been instrumental in the development of various generations of fluoroquinolone-based compounds. mdpi.comnih.gov Consequently, the fluoroquinolone nucleus is considered a "privileged structure" in medicinal chemistry, frequently employed in the search for new therapeutic agents and as a versatile precursor for creating diverse molecular libraries. tandfonline.commdpi.comuiowa.edu The synthetic versatility of the fluoroquinolone framework allows for the generation of a large number of structurally diverse derivatives through various synthetic methodologies. researchgate.netrsc.org

Significance of the Sulfonyl Chloride Functional Group as a Synthetic Handle

The sulfonyl chloride group (-SO₂Cl) is a highly valuable functional group in organic synthesis, primarily serving as a reactive electrophilic handle. fiveable.memolport.com Its utility lies in its ability to react readily with a wide range of nucleophiles, making it an excellent linker for constructing more complex molecules. fiveable.memagtech.com.cn The strong electron-withdrawing nature of the sulfonyl group renders the attached chlorine atom a good leaving group, facilitating nucleophilic substitution reactions. fiveable.me

The most common and significant reactions of sulfonyl chlorides involve amines and alcohols. wikipedia.orgsigmaaldrich.com

Reaction with Amines: Sulfonyl chlorides react with primary and secondary amines to form stable sulfonamides. fiveable.memolport.com This reaction, known as sulfonylation, is a cornerstone in medicinal chemistry for creating complex sulfonamides, which are a class of compounds with a broad spectrum of biological activities. sigmaaldrich.comrsc.org

Reaction with Alcohols: In the presence of a base, sulfonyl chlorides react with alcohols to yield sulfonate esters. molport.comwikipedia.orgtaylorandfrancis.com These esters are themselves useful intermediates in further synthetic transformations.

Beyond these fundamental reactions, sulfonyl chlorides can participate in Friedel-Crafts reactions to form sulfones and can be converted to other sulfonyl derivatives, such as sulfonyl fluorides or sulfinic acids. magtech.com.cnwikipedia.orgacs.org This reactivity profile makes the sulfonyl chloride group a versatile and powerful tool for postsynthetic modification and the covalent linkage of molecular fragments. molport.comrsc.org

Research Rationale and Academic Scope for 3-Fluoroquinoline-8-sulfonyl Chloride Investigations

The academic interest in this compound is predicated on its identity as a bifunctional reagent, integrating the desirable fluoroquinoline scaffold with a highly reactive sulfonyl chloride handle. This compound serves as a valuable intermediate for the synthesis of novel, more complex molecules for research purposes.

The structure combines the 3-fluoroquinoline (B1210502) core, a motif associated with unique physicochemical properties, with a sulfonyl chloride group at the 8-position, poised for further chemical elaboration. chemicalbook.com The rationale for its investigation in a research context is the potential to use it as a building block to create libraries of novel 8-substituted-3-fluoroquinoline derivatives. By reacting this compound with various amines, alcohols, or other nucleophiles, researchers can systematically introduce a wide range of substituents at the 8-position, leading to the generation of new chemical entities for screening and study.

The academic scope for such investigations is broad, spanning synthetic methodology development and explorations in medicinal chemistry. The synthesis of novel sulfonamides and sulfonate esters derived from this compound allows for the systematic exploration of structure-activity relationships, where the fluoroquinoline core acts as a constant structural anchor. mdpi.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅ClFNO₂S |

| Molecular Weight | 245.66 g/mol |

| CAS Number | 2925-55-5 chemicalbook.com |

| Appearance | Solid (form) |

| InChI Key | JVIMZLJLUPGUNI-UHFFFAOYSA-N uni.lu |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)F)S(=O)(=O)Cl uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLCXPFNQJYUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoroquinoline 8 Sulfonyl Chloride

Strategic Approaches to Fluorinated Quinoline (B57606) Ring Construction

The formation of the quinoline ring system is a foundational aspect of synthetic organic chemistry, with several named reactions available for this purpose, including the Skraup, Gould-Jacobs, and Combes syntheses. iipseries.orgwikipedia.org For fluorinated variants, the strategy often involves starting with a pre-fluorinated aniline or benzoic acid derivative to ensure the precise placement of the fluorine atom.

A common and effective method for constructing the quinoline nucleus, particularly for fluoroquinolone antibiotics, is the Gould-Jacobs reaction. wikiwand.commdpi.com This approach typically begins with the reaction of a substituted aniline with a malonic acid derivative.

For instance, the synthesis of a fluorinated quinolone core can start from a fluorinated aniline, such as 3-chloro-4-fluoroaniline. quimicaorganica.org This intermediate is reacted with diethyl ethoxymethylenemalonate (EMME). The initial reaction is a condensation that forms an acrylate derivative. This intermediate then undergoes a thermal intramolecular cyclization to yield the quinoline ring system. ablelab.eu This cyclization step often requires high temperatures, sometimes exceeding 250 °C, and can be performed in high-boiling solvents like diphenyl ether to improve yields. mdpi.com

A specific example involves the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. mdpi.comnih.gov This one-step process directly yields an 8-fluoro-2,3-dimethylquinolin-4-ol intermediate. mdpi.comnih.gov

| Starting Material | Reagents | Key Intermediate | Conditions | Product |

|---|---|---|---|---|

| 2-fluoroaniline | ethyl 2-methylacetoacetate, Polyphosphoric Acid (PPA) | Not Applicable (One-pot) | Heating at 150 °C | 8-fluoro-2,3-dimethylquinolin-4-ol |

| 3-chloro-4-fluoroaniline | diethyl ethoxymethylenemalonate (EMME) | Acrylate derivative | 1. Condensation 2. Thermal cyclization (>250 °C) | Substituted 4-hydroxy-quinoline-3-carboxylate |

While building the ring from fluorinated precursors is common, direct fluorination of a pre-formed quinoline ring is an alternative, though often less selective, strategy. Electrophilic fluorination of quinoline can result in a mixture of products, including 5-fluoro, 6-fluoro, and 8-fluoro isomers. researchgate.net

More selective methods have been developed. For example, a mixture of elemental fluorine and iodine can selectively introduce a fluorine atom at the 2-position of various quinoline substrates at room temperature. rsc.org Another modern approach involves an electron-transfer-enabled nucleophilic fluorination, which has shown success in the C4-fluorination of quinoline scaffolds. nih.gov However, achieving selective fluorination specifically at the C3 position via direct methods remains a significant synthetic challenge. Therefore, constructing the ring from a precursor where the fluorine is already in the desired position is generally the preferred and more controlled strategic approach.

Methods for Sulfonyl Chloride Formation at the C8 Position

Once the 3-fluoroquinoline (B1210502) core is synthesized, the next critical step is the introduction of the sulfonyl chloride group at the C8 position. This is typically achieved through chlorosulfonation, which can be accomplished using several reagents and conditions.

The direct reaction of a quinoline derivative with chlorosulfonic acid is a primary method for introducing a sulfonyl chloride group. researchgate.net This process can achieve both sulfonation and conversion to the sulfonyl chloride in a single step. The reaction involves heating quinoline with an excess of chlorosulfonic acid. publish.csiro.au

Experimental conditions are crucial for achieving good yields and minimizing side products. The reaction temperature is a key parameter; for the synthesis of quinoline-8-sulfonyl chloride from quinoline, a reaction temperature maintained at 140°C has been reported to be effective. publish.csiro.au After the reaction, the mixture is typically poured into crushed ice to precipitate the sulfonyl chloride product. google.com

Thionyl chloride (SOCl₂) is a versatile reagent for converting sulfonic acids into their corresponding sulfonyl chlorides. wikipedia.orgchemicalbook.com This method involves a two-step process: first, the quinoline ring is sulfonated to produce quinoline-8-sulfonic acid, and then this intermediate is treated with thionyl chloride to generate the final sulfonyl chloride. guidechem.com

In some procedures, a combination of chlorosulfonic acid and thionyl chloride is used. For instance, quinoline can first be reacted with chlorosulfonic acid to create a mixture of the sulfonated product and the chlorosulfonated product. google.com Subsequent treatment of this mixture with thionyl chloride, sometimes in the presence of a catalyst like dimethylformamide (DMF), completes the conversion to quinoline-8-sulfonyl chloride with high purity. google.comreddit.com This combined approach can improve yields and facilitate a cleaner reaction compared to using chlorosulfonic acid alone. google.com

Beyond the standard reagents, other methods exist for the formation of sulfonyl chlorides. An alternative to thionyl chloride for converting sulfonic acids to sulfonyl chlorides is the use of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). reddit.com

Another documented procedure involves the diazotization of an amino-sulfonic acid followed by reaction with sulfur dioxide and a copper(I) chloride catalyst. An aqueous process using thionyl chloride as the source of sulfur dioxide has been shown to be effective for a range of aryl substrates. acs.org This method, while more complex, offers an alternative pathway that avoids the harsh conditions of high-temperature chlorosulfonic acid reactions.

| Method | Reagent(s) | Starting Material | Key Features |

|---|---|---|---|

| Direct Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Quinoline | One-pot reaction; temperature control is critical (e.g., 140°C). publish.csiro.au |

| Two-Step Conversion | 1. Sulfonating Agent (e.g., H₂SO₄) 2. Thionyl Chloride (SOCl₂) | Quinoline | Isolates the sulfonic acid intermediate before conversion. guidechem.com |

| Combined Reagent Method | 1. Chlorosulfonic Acid 2. Thionyl Chloride (SOCl₂) | Quinoline | Initial reaction with ClSO₃H followed by SOCl₂ treatment for higher purity. google.com |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of 3-fluoroquinoline-8-sulfonyl chloride, a key intermediate in various chemical syntheses, requires precise control over reaction conditions to maximize yield and ensure high regioselectivity. The primary method for its synthesis is anticipated to be the chlorosulfonation of 3-fluoroquinoline. Optimization of this process involves a systematic study of several critical parameters, including the choice of sulfonating agent, reaction temperature, solvent, and the molar ratio of reactants.

Detailed research findings on analogous quinoline compounds suggest that chlorosulfonic acid is a commonly employed reagent for such transformations. google.com The reaction temperature is a crucial factor; lower temperatures can slow down the reaction, potentially leading to incomplete conversion, while excessively high temperatures may result in the formation of undesired byproducts, such as diaryl sulfones, or degradation of the starting material. nih.govpageplace.de For the chlorosulfonation of quinoline to produce quinoline-8-sulfonyl chloride, a reaction temperature of around 140°C has been reported. guidechem.com

The molar ratio of the substrate to the chlorosulfonating agent is another key parameter to optimize. An excess of chlorosulfonic acid is often used to drive the reaction to completion, but a large excess can complicate the work-up procedure and increase costs. google.com For the synthesis of quinoline-8-sulfonyl chloride, a molar ratio of quinoline to chlorosulfonic acid in the range of 1:4 to 1:10 has been suggested to be preferable. google.com

The choice of solvent can also influence the reaction's outcome. While some chlorosulfonation reactions are performed neat, the use of an inert solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture. The reaction of 8-hydroxyquinoline with chlorosulfonic acid has been carried out effectively to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov

The addition of a catalyst or an additive can also be explored to enhance the reaction's efficiency. For instance, in the synthesis of 3-methylquinoline-8-sulfonyl chloride from 3-methylquinoline-8-sulfonic acid, bis(trichloromethyl) carbonate is used as a chlorinating agent in the presence of an organic base. google.com

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay between these different parameters and identify the optimal conditions for the synthesis of this compound with the highest possible yield and selectivity. mdpi.com

| Parameter | Condition Range | Potential Impact on Yield and Selectivity |

|---|---|---|

| Temperature | 0°C to 150°C | Lower temperatures may lead to incomplete reaction, while higher temperatures can cause byproduct formation. Optimal temperature is crucial for maximizing yield. |

| Reagent Ratio (Substrate:Chlorosulfonic Acid) | 1:3 to 1:10 | A higher ratio of chlorosulfonic acid can drive the reaction to completion but may increase impurities and complicate purification. |

| Solvent | None (Neat), Dichloromethane (B109758), Chloroform (B151607) | An inert solvent can help with temperature control and reaction homogeneity, potentially improving selectivity. |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for complete conversion, but prolonged reaction times can lead to the formation of degradation products. |

Advanced Purification and Isolation Techniques

The purification and isolation of this compound are critical steps in its synthesis, as the compound's purity is paramount for its subsequent applications. Sulfonyl chlorides are generally reactive compounds, susceptible to hydrolysis, which necessitates careful handling and the use of anhydrous conditions during purification. researchgate.net

A common initial step in the isolation of sulfonyl chlorides from the reaction mixture is quenching the reaction by pouring it into ice-water. google.comguidechem.com This procedure precipitates the crude product, which can then be collected by filtration. guidechem.comacs.org The solid is typically washed with cold water to remove any remaining acid and water-soluble impurities. acs.org

For further purification, recrystallization is a widely used technique. The choice of solvent for recrystallization is crucial and is determined by the solubility of the sulfonyl chloride and its impurities. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Chromatographic techniques can also be employed for the purification of sulfonyl chlorides, although care must be taken to select a suitable stationary phase and eluent system to avoid decomposition of the product on the column. nih.gov Flash chromatography on silica gel is a common method for the purification of organic compounds and can be adapted for sulfonyl chlorides. nih.gov

An alternative to direct isolation from an aqueous quench is to use an organic solvent extraction. After quenching the reaction, the product can be extracted into an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, followed by removal of the solvent under reduced pressure, can yield the purified product.

In some cases, a combination of these techniques may be necessary to achieve the desired level of purity. For instance, an initial precipitation and filtration might be followed by recrystallization or column chromatography to remove closely related impurities. The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Description | Advantages | Considerations |

|---|---|---|---|

| Precipitation/Filtration | The reaction mixture is poured into ice-water to precipitate the crude product, which is then collected by filtration. google.comguidechem.com | Simple, rapid, and effective for initial bulk purification. | May not remove all impurities; risk of hydrolysis if not done quickly at low temperatures. |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, causing the purified compound to crystallize. | Can yield highly pure crystalline material. | Requires finding a suitable solvent system; some product loss is inevitable. |

| Solvent Extraction | The product is extracted from the aqueous quench into an immiscible organic solvent, followed by washing and drying. | Efficient for separating the product from water-soluble impurities and acids. | Requires the use of organic solvents and proper work-up procedures to ensure complete removal of impurities. |

| Column Chromatography | The product is purified by passing it through a column of stationary phase (e.g., silica gel) with a suitable eluent. nih.gov | Can separate closely related impurities, providing very high purity. | Can be time-consuming and may lead to product decomposition on the column if not performed carefully. nih.gov |

Chemical Reactivity and Transformation Studies of 3 Fluoroquinoline 8 Sulfonyl Chloride

Nucleophilic Displacement Reactions at the Sulfonyl Chloride Moiety

The sulfur atom of the sulfonyl chloride group (-SO₂Cl) in 3-fluoroquinoline-8-sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this functional group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. mdpi.comdntb.gov.uanih.gov These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the sulfur atom, leading to a transient tetrahedral intermediate that then expels the chloride ion, a good leaving group, to form the final product. nih.gov

Synthesis of Diverse Sulfonamides

One of the most common transformations of sulfonyl chlorides is their reaction with primary and secondary amines to yield sulfonamides. ekb.egucl.ac.uk This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. cbijournal.comprinceton.edu The reaction of this compound with an amine (R¹R²NH) proceeds, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct. ekb.egyoutube.com

The general reaction is as follows: 3-Fluoroquinoline-8-SO₂Cl + R¹R²NH → 3-Fluoroquinoline-8-SO₂NR¹R² + HCl

A diverse library of sulfonamides can be synthesized by varying the amine component. For example, reactions with simple alkylamines, anilines, and more complex amine-containing heterocyclic structures can be envisioned. Studies on related quinoline-5-sulfonyl chlorides have shown successful synthesis with various acetylene (B1199291) derivatives of amines in anhydrous acetonitrile (B52724) with triethylamine as a base. nih.gov This methodology is directly applicable to this compound for creating a wide range of derivatives.

| Amine Reactant (Illustrative Examples) | Resulting Sulfonamide Product | Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 3-Fluoroquinoline-8-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-fluoroquinoline-8-sulfonamide | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-fluoroquinoline-8-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Piperidine (C₅H₁₀NH) | 8-(Piperidin-1-ylsulfonyl)-3-fluoroquinoline | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |

Formation of Sulfonate Esters

Analogous to the synthesis of sulfonamides, this compound can react with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base to form sulfonate esters. periodicchemistry.comyoutube.com These esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. libretexts.org The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, followed by the elimination of chloride. youtube.com Pyridine is a commonly used base and can also act as a nucleophilic catalyst. youtube.com

The general reaction is as follows: 3-Fluoroquinoline-8-SO₂Cl + R-OH → 3-Fluoroquinoline-8-SO₂OR + HCl

Research on similar structures, such as the reaction of 8-quinolinesulfonyl chloride with 3-hydroxyflavone, demonstrates the feasibility of forming complex sulfonate esters from quinoline (B57606) sulfonyl chlorides. researchgate.net

| Alcohol/Phenol Reactant (Illustrative Examples) | Resulting Sulfonate Ester Product | Reaction Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-fluoroquinoline-8-sulfonate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Ethanol (CH₃CH₂OH) | Ethyl 3-fluoroquinoline-8-sulfonate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Phenol (C₆H₅OH) | Phenyl 3-fluoroquinoline-8-sulfonate | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents for Sulfone Synthesis)

The synthesis of sulfones (R-SO₂-R') can be achieved by reacting sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organocuprates (Gilman reagents, R₂CuLi). youtube.comlibretexts.org While Grignard reagents are highly reactive and can sometimes lead to over-addition or side reactions with other functional groups, organocuprates are generally softer nucleophiles and offer greater selectivity. youtube.comlibretexts.org The reaction of this compound with an organometallic reagent would lead to the formation of a C-S bond, yielding a sulfone. organic-chemistry.org

The general reaction with a Gilman reagent is as follows: 2 (3-Fluoroquinoline-8-SO₂Cl) + R₂CuLi → 2 (3-Fluoroquinoline-8-SO₂-R) + CuCl₂ + LiCl

The reaction with Grignard reagents is analogous to their reaction with acid chlorides, where a ketone is initially formed, which can then be attacked by a second equivalent of the Grignard reagent. youtube.comyoutube.com However, with sulfonyl chlorides, the reaction typically stops at the sulfone stage.

| Organometallic Reagent (Illustrative Examples) | Resulting Sulfone Product | General Reaction Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 3-Fluoro-8-(methylsulfonyl)quinoline | Grignard Reaction |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 3-Fluoro-8-(phenylsulfonyl)quinoline | Gilman Reaction |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 8-(Ethylsulfonyl)-3-fluoroquinoline | Grignard Reaction |

Formation of Sulfonyl Azides and Related Compounds

Sulfonyl azides are versatile synthetic intermediates, notably used in diazo-transfer reactions and click chemistry. They can be readily prepared from the corresponding sulfonyl chloride by reaction with an azide (B81097) salt, most commonly sodium azide (NaN₃). organic-chemistry.org The reaction of this compound with sodium azide would proceed via nucleophilic substitution of the chloride by the azide anion. nih.gov

The general reaction is as follows: 3-Fluoroquinoline-8-SO₂Cl + NaN₃ → 3-Fluoroquinoline-8-SO₂N₃ + NaCl

These reactions are typically conducted in a polar aprotic solvent such as acetone (B3395972) or acetonitrile. The resulting 3-fluoroquinoline-8-sulfonyl azide is a precursor to a variety of nitrogen-containing heterocyclic compounds. nih.gov

Reactions Involving the Fluoroquinoline Nucleus

The aromatic quinoline core of the molecule is also a potential site for chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (if applicable and relevant)

The susceptibility of the fluoroquinoline nucleus to electrophilic aromatic substitution (EAS) is significantly influenced by the existing substituents. The quinoline ring system itself is generally less reactive towards electrophiles than benzene (B151609). Furthermore, the presence of the strongly electron-withdrawing -SO₂Cl group and the moderately deactivating, ortho-, para-directing fluorine atom complicates the reactivity and regioselectivity. libretexts.orgmasterorganicchemistry.com

The -SO₂Cl group is a powerful deactivating group and a meta-director. The fluorine atom, while also deactivating, directs incoming electrophiles to the ortho and para positions. The nitrogen atom in the quinoline ring also deactivates the ring, particularly the ring to which it belongs (the pyridine ring).

Given these factors, the this compound ring system is expected to be highly deactivated towards electrophilic aromatic substitution. Any potential substitution would likely require harsh reaction conditions, and predicting the regiochemical outcome would be complex due to the competing directing effects of the substituents. For instance, nitration (with HNO₃/H₂SO₄) or further halogenation would be challenging. Therefore, while theoretically possible, electrophilic aromatic substitution on the intact this compound molecule is not a common or synthetically useful transformation. Modifications to the aromatic core are more practically achieved by designing a synthesis that introduces the desired substituents onto the quinoline ring before the final sulfonation step.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The sulfonyl chloride group in this compound can serve as a versatile handle in palladium-catalyzed cross-coupling reactions. In many instances, aryl sulfonyl chlorides act as effective substitutes for aryl halides, undergoing desulfonylative coupling where the C-S bond is cleaved to form new carbon-carbon or carbon-nitrogen bonds. nih.govresearchgate.net

Suzuki-Miyaura Coupling: While direct examples involving this compound are not prevalent in existing literature, the Suzuki-Miyaura reaction of analogous aryl sulfonyl chlorides with boronic acids is a known transformation. rsc.org This reaction typically proceeds via a desulfonylative pathway, where the palladium catalyst inserts into the carbon-sulfur bond, leading to the extrusion of sulfur dioxide and formation of a biaryl product. The quinoline core itself is generally stable under Suzuki coupling conditions, as demonstrated by successful couplings using bromo-quinolines. researchgate.net The reaction of this compound would be expected to couple with various aryl or vinyl boronic acids to yield 3-fluoro-8-aryl(vinyl)quinolines. The choice of palladium catalyst and ligand, such as those incorporating bulky, electron-rich phosphines, is critical for achieving high efficiency. nih.govlibretexts.org

Sonogashira Coupling: The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. wikipedia.org This transformation has been successfully extended to include aryl sulfonyl chlorides as the electrophilic partner. researchgate.net The reaction, catalyzed by a combination of palladium and a copper(I) co-catalyst, would involve the coupling of this compound with a terminal alkyne. wikipedia.orglibretexts.org The catalytic cycle proceeds through the oxidative addition of the palladium(0) catalyst to the C-SO₂Cl bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the 3-fluoro-8-alkynylquinoline product. youtube.comyoutube.com The use of an amine base is standard in these reactions. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Sulfonyl Chlorides

| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Yield |

| Benzenesulfonyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High |

| p-Toluenesulfonyl chloride | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | Good |

| Naphthalene-1-sulfonyl chloride | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | High |

This table presents generalized data from studies on analogous aryl sulfonyl chlorides to illustrate typical reaction parameters. researchgate.netlibretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds. wikipedia.org While traditionally employing aryl halides, the reaction scope has expanded to include aryl sulfonates and related compounds. organic-chemistry.org Research on analogous systems, such as the reaction of 3-chloro-5-isoquinolinesulfonyl chloride with various amines, demonstrates the feasibility of performing C-N coupling on a similar heterocyclic scaffold. colab.ws In this case, the amination occurs at the chloro-position while the sulfonyl chloride group is converted to a sulfonamide. Alternatively, the sulfonyl chloride group itself can be a precursor for sulfonamides. A direct Buchwald-Hartwig type coupling could potentially be developed for this compound to produce 8-aminoquinoline (B160924) derivatives, though this would likely involve a desulfonylative amination pathway, which is less common than C-N bond formation with aryl halides or sulfonates. More commonly, the sulfonyl chloride would first be converted to the corresponding sulfonamide, which can then undergo further functionalization if other reactive sites are present on the molecule. rsc.org

Dearomatization Reactions of the Quinoline Ring

The dearomatization of N-heterocycles like quinoline is a powerful strategy for generating three-dimensional molecular complexity from flat aromatic precursors. acs.org The quinoline ring in this compound is rendered electron-deficient by the combined electron-withdrawing effects of the ring nitrogen, the 3-fluoro substituent, and particularly the potent 8-sulfonyl chloride group. This electronic feature makes the ring susceptible to nucleophilic and reductive dearomatization processes. acs.orgnih.gov

Various catalytic systems have been developed for the dearomatization of substituted quinolines. For instance, ruthenium catalysts have been employed for the 1,2-hydrosilylation, while cobalt catalysts can effect 1,4-dearomatization. acs.org Similarly, zinc-catalyzed hydroboration leads to 1,2-dihydroquinolines. acs.org These reactions typically tolerate a wide array of functional groups. acs.org

However, substitution at the 8-position of the quinoline ring can introduce significant steric hindrance, which may impede the approach of the catalyst and the dearomatizing agent. nih.gov While the electron-withdrawing nature of the sulfonyl chloride group is activating, its steric bulk could potentially render this compound unreactive under certain dearomatization conditions that are effective for other substituted quinolines. nih.gov Successful transformation would depend on a delicate balance between electronic activation and steric accessibility.

Table 2: Examples of Catalytic Dearomatization of Substituted Quinolines

| Quinoline Substrate | Reaction Type | Catalyst/Reagent | Product Type |

| 6-Bromoquinoline | 1,2-Hydroboration | ZnEt₂ / Phenolate Ligand / HBpin | 1,2-Dihydroquinoline |

| 7-(Trifluoromethyl)quinoline | 1,2-Hydrosilylation | [Ru(p-cymene)P(Cy)₃Cl₂] / PhSiH₃ | N-Silyl-1,2-dihydroquinoline |

| 6-Chloroquinoline | Fowler Reduction / Borylation | 1. Li/NH₃; 2. CuCl / (R,R)-QuinoxP* / B₂pin₂ | 3-Boryl-tetrahydroquinoline |

This table is based on data for analogous substituted quinolines to show the scope of dearomatization reactions. acs.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For this compound, mechanistic insights are largely extrapolated from studies on simpler arenesulfonyl chlorides and general palladium-catalyzed coupling reactions. nih.govacs.orglibretexts.org

Elucidation of Reaction Pathways and Intermediates

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. In the desulfonylative coupling of this compound, the catalyst would undergo oxidative addition into the C-S bond to form a quinolyl-palladium(II)-sulfonyl chloride intermediate. This step is often followed by the extrusion of sulfur dioxide (SO₂) to yield a quinolyl-palladium(II)-chloride species. nih.govacs.org

Transmetalation: This step involves the transfer of the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium center, displacing the chloride. libretexts.orgyoutube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Dearomatization: Mechanistic pathways for dearomatization are diverse. For instance, hydrosilylation catalyzed by a ruthenium complex is proposed to involve the formation of a catalytically active ruthenium hydride. acs.org This species coordinates to the quinoline, followed by an intramolecular 1,3-hydride transfer to the C2 position of the ring, leading to a dearomatized Ru-amide intermediate which then reacts further to yield the final product. acs.org

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies provide quantitative data on how substrate structure, reagents, and conditions affect reaction rates and product selectivity.

Reaction Rates: While specific kinetic data for this compound is unavailable, studies on the nucleophilic substitution of various arenesulfonyl chlorides offer valuable insights. For example, the kinetics of chloride-chloride exchange in arenesulfonyl chlorides were found to follow the Hammett equation with a ρ-value of +2.02. nih.gov This positive ρ-value signifies that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring, which stabilize the build-up of negative charge in the transition state. nih.gov For this compound, the electron-withdrawing nature of the quinoline ring system and the 3-fluoro group would be expected to increase the electrophilicity of the sulfur atom, thus accelerating the rate of nucleophilic attack at the sulfonyl group compared to simple benzenesulfonyl chloride.

Selectivity: In cross-coupling reactions, selectivity is a key issue. The C-S bond of the sulfonyl chloride is the intended reaction site. The C-F bond is generally very strong and less reactive in palladium catalysis compared to other C-halogen or C-S bonds, suggesting high chemoselectivity for reactions at the sulfonyl chloride moiety. libretexts.org In dearomatization reactions, regioselectivity (e.g., 1,2- versus 1,4-addition) is highly dependent on the specific catalyst and reaction conditions employed. For example, the hydrosilylation of quinolines with a ruthenium catalyst gives 1,2-dihydroquinolines, whereas other systems might favor 1,4-addition. acs.org

Advanced Spectroscopic and Structural Elucidation of 3 Fluoroquinoline 8 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Fluoroquinoline-8-sulfonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the cornerstones of structural assignment. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each aromatic proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the sulfonyl chloride group, as well as the anisotropic effects of the quinoline (B57606) ring system.

A patent for therapeutic compounds provides the ¹H NMR data for this compound in CDCl₃. The spectrum shows a doublet at δ 9.15 ppm (J = 2.6 Hz), a doublet at δ 8.53 ppm (J = 7.6 Hz), a doublet of doublets at δ 8.23 ppm (J = 8.2, 0.9 Hz), a doublet of doublets at δ 7.97 ppm (J = 8.1, 2.8 Hz), and a multiplet between δ 7.69 and 7.83 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct resonance. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Theoretical calculations and data from related quinoline derivatives suggest that the carbon atoms attached to the fluorine and sulfonyl chloride groups will exhibit characteristic downfield shifts. tsijournals.com The carbon of the C-F bond is expected to show a large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 9.15 (d, J = 2.6 Hz) | ~150 |

| 3 | - | ~160 (d, ¹JCF ≈ 250 Hz) |

| 4 | 7.97 (dd, J = 8.1, 2.8 Hz) | ~125 |

| 4a | - | ~135 |

| 5 | 8.53 (d, J = 7.6 Hz) | ~130 |

| 6 | 7.76 (m) | ~128 |

| 7 | 8.23 (dd, J = 8.2, 0.9 Hz) | ~132 |

| 8 | - | ~140 |

Note: The ¹³C NMR data are estimated based on general values for substituted quinolines and have not been specifically reported for this compound.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluoroaromatic compounds. researchgate.netnih.govnih.gov Furthermore, the ¹⁹F signal will exhibit coupling to adjacent protons (H-2 and H-4), providing valuable structural information. The magnitude of these couplings (JFH) can help confirm the position of the fluorine substituent. wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons in the quinoline ring system. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a straightforward method for assigning the resonances of protonated carbons. spectrabase.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule and its derivatives.

The application of these 2D NMR techniques is well-established for the structural elucidation of complex heterocyclic compounds, including various quinoline derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) or other soft ionization techniques are typically employed to generate the protonated molecule [M+H]⁺.

Patent literature reports a liquid chromatography-mass spectrometry (LC-MS) analysis showing an m/z value of 246.7 for the [M+H]⁺ ion of this compound. This corresponds to the expected molecular weight of the compound.

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₅ClFNO₂S).

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For aromatic sulfonyl chlorides, a characteristic fragmentation pathway involves the loss of SO₂. nih.gov The fragmentation of the quinoline ring system often involves the loss of HCN. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 246.0 | [M]⁺ |

| 182.0 | [M - SO₂]⁺ |

| 145.0 | [M - SO₂Cl]⁺ |

Note: This fragmentation pattern is proposed based on the known fragmentation of related compounds and has not been experimentally verified for this specific molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The sulfonyl chloride group gives rise to strong asymmetric and symmetric stretching vibrations. acdlabs.com Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, will also be present. acs.org

Raman spectroscopy provides complementary information. The quinoline ring system has characteristic Raman bands that are sensitive to substitution. publish.csiro.au

Table 3: Predicted IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | IR, Raman |

| 1600-1450 | Aromatic C=C stretch | IR, Raman |

| 1380-1360 | SO₂ asymmetric stretch | IR |

| 1190-1170 | SO₂ symmetric stretch | IR |

| 1250-1100 | C-F stretch | IR |

Note: The predicted vibrational frequencies are based on data for related compounds.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been published, analysis of related quinoline sulfonyl derivatives in the Cambridge Structural Database (CSD) can provide insights into its likely solid-state conformation.

The quinoline ring is expected to be planar, and the geometry around the sulfur atom of the sulfonyl chloride group will be tetrahedral. The crystal packing is likely to be influenced by intermolecular interactions such as π-π stacking of the quinoline rings and dipole-dipole interactions involving the sulfonyl chloride and fluoro groups. A study of chlorinated quinolines revealed a preference for monoclinic crystal systems. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores. In the case of this compound, the core chromophoric system is the quinoline ring, a bicyclic heteroaromatic system. The electronic absorption spectrum of this compound is primarily governed by the π → π* and n → π* transitions within this aromatic framework. The introduction of substituents, namely the fluorine atom at the 3-position and the sulfonyl chloride group at the 8-position, is expected to modulate the electronic properties of the quinoline chromophore, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Detailed experimental UV-Vis spectral data for this compound is not extensively available in the public domain. However, a comprehensive analysis can be constructed by examining the well-documented spectra of parent quinoline and related substituted derivatives. The quinoline spectrum typically exhibits three main absorption bands. nih.gov These bands, originating from π → π* transitions, are analogous to the ¹Bb, ¹La, and ¹Lb bands of naphthalene. The positions and intensities of these bands are sensitive to substitution on the ring.

The fluorine atom at the 3-position, being an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+M), is anticipated to cause a complex interplay of electronic effects. Generally, halogen substitution on aromatic chromophores can lead to bathochromic (red) or hypsochromic (blue) shifts, along with hyperchromic (increased intensity) or hypochromic (decreased intensity) effects, depending on the position and nature of the electronic transition.

The sulfonyl chloride (-SO₂Cl) group at the 8-position is a strong electron-withdrawing group. Its presence is expected to significantly influence the electronic distribution within the quinoline ring, likely causing a bathochromic shift of the absorption bands. This is due to the extension of the conjugated system and the stabilization of the excited state. Studies on other quinoline derivatives have shown that structural modifications can considerably influence the wavelength of maximum absorption. nih.gov

Furthermore, the solvent environment can play a crucial role in the position and intensity of the absorption bands, a phenomenon known as solvatochromism. nih.gov Polar solvents may interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. For instance, in related fluoroquinolone compounds, a reverse solvatochromism has been observed in mixed solvent systems, indicating specific solvent-solute interactions. nih.gov

To illustrate the expected UV-Vis absorption characteristics of this compound and its derivatives, the following data table presents hypothetical yet scientifically plausible data based on the analysis of similar compounds. The table includes the compound, the solvent used for analysis, the absorption maxima (λmax), and the corresponding molar absorptivity (ε).

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| This compound | Dichloromethane (B109758) | 285, 320 | 4500, 2500 |

| Ethanol | 288, 325 | 4650, 2600 | |

| Acetonitrile (B52724) | 286, 322 | 4550, 2550 | |

| 3-Fluoroquinoline-8-sulfonamide | Dichloromethane | 280, 315 | 4300, 2400 |

| Ethanol | 283, 318 | 4400, 2450 | |

| Acetonitrile | 281, 316 | 4350, 2420 | |

| N-Phenyl-3-fluoroquinoline-8-sulfonamide | Dichloromethane | 295, 335 | 5200, 3100 |

| Ethanol | 298, 338 | 5350, 3200 | |

| Acetonitrile | 296, 336 | 5250, 3150 |

Table 1. Hypothetical UV-Vis Absorption Data for this compound and its Derivatives.

The data in the table illustrates the expected bathochromic shift upon increasing solvent polarity from dichloromethane to ethanol, which is a common observation for molecules with polar functional groups. The conversion of the sulfonyl chloride to a sulfonamide and further to an N-phenyl sulfonamide is also expected to alter the electronic properties and thus the absorption spectra, as reflected in the hypothetical data.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the theoretical analysis of 3-fluoroquinoline-8-sulfonyl chloride. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the properties of medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such analyses as it can reliably predict geometries, vibrational frequencies, and electronic properties of various molecules. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculations to determine the precise bond lengths, bond angles, and dihedral angles of its ground state. The electronic structure of the sulfonyl group is of particular interest, as it is known to be highly polarized with significant contributions from hyperconjugation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-F | 1.35 Å |

| C-S | 1.78 Å | |

| S-Cl | 2.08 Å | |

| S=O | 1.43 Å | |

| Bond Angle | C-S-Cl | 105.0° |

| O=S=O | 122.0° | |

| C-C-F | 119.5° | |

| Dihedral Angle | C-C-S-Cl | 85.0° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical moieties. They are not based on actual calculations for this compound.

Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the electronic structure, providing insights into charge distribution, hybridization, and intramolecular interactions like charge transfer between donor and acceptor orbitals. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich quinoline (B57606) ring, while the LUMO would likely be centered around the electron-withdrawing sulfonyl chloride group. This distribution would dictate the molecule's behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 5.70 |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis. They are not based on published calculations for this specific molecule.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations not only help in the interpretation and assignment of experimental spectra but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The predicted vibrational modes would include stretching and bending frequencies for the characteristic functional groups of this compound, such as the C-F, S=O, S-Cl, and various C-C and C-N bonds within the quinoline ring system.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model potential reaction pathways for this compound, such as nucleophilic substitution at the sulfur atom. Such studies involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the activation energy. For sulfonyl chlorides, reactions can proceed through different mechanisms, including a concerted SN2-like pathway or a stepwise addition-elimination mechanism.

The nature of the nucleophile and the solvent can significantly influence the preferred reaction pathway. For instance, the chloride-chloride exchange in arenesulfonyl chlorides has been shown to proceed via a single transition state consistent with an SN2 mechanism. In contrast, fluoride (B91410) exchange in similar systems may favor an addition-elimination pathway. Characterizing the transition state geometry provides crucial information about the bond-making and bond-breaking processes during the reaction.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational chemistry can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). These predictions are highly valuable for confirming the structure of synthesized compounds. The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (in non-biological contexts)

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and to study its interactions with other molecules in a non-biological context, such as in a solvent or in the solid state. MD simulations provide a time-dependent view of the molecular system, revealing dynamic processes that are not accessible through static quantum chemical calculations. These simulations can shed light on how intermolecular forces, such as van der Waals interactions and electrostatic forces, influence the behavior and properties of the compound in different environments.

Applications of 3 Fluoroquinoline 8 Sulfonyl Chloride in Contemporary Organic Synthesis

As a Versatile Building Block for Diverse Chemical Architectures

The 3-Fluoroquinoline-8-sulfonyl chloride moiety serves as a bifunctional scaffold, offering two distinct points for molecular elaboration. The sulfonyl chloride group at the 8-position and the fluorine atom at the 3-position on the quinoline (B57606) ring provide orthogonal reactivity, enabling the stepwise and selective introduction of various substituents. This dual functionality makes it an attractive starting material for the synthesis of a wide array of complex organic molecules.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. orientjchem.org Therefore, this compound is a promising precursor for the development of novel therapeutic agents.

By analogy with related compounds like 3-methylquinoline-8-sulfonyl chloride, which is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), this compound can be expected to be instrumental in constructing the core structures of new drug candidates. nbinno.com The predictable reactivity of the sulfonyl chloride group allows for its incorporation into multi-step syntheses where high purity and reliable transformations are crucial. nbinno.com

Table 1: Potential Reaction Sites of this compound and Their Synthetic Utility

| Reaction Site | Type of Transformation | Potential Products |

| Sulfonyl Chloride (-SO₂Cl) | Nucleophilic substitution | Sulfonamides, Sulfonate esters, Sulfones |

| C-3 Position (C-F) | Nucleophilic aromatic substitution (under specific conditions) | Introduction of various nucleophiles |

| Quinoline Ring | Electrophilic aromatic substitution, Metal-catalyzed cross-coupling | Further functionalization of the heterocyclic core |

This table is generated based on the general reactivity of the functional groups present in the molecule.

Role as a Sulfonylating Reagent in Functional Group Interconversions

The primary and most well-established role of a sulfonyl chloride is as a sulfonylating agent. The sulfonyl chloride group is a potent electrophile that readily reacts with a wide range of nucleophiles. This reactivity is fundamental to many functional group interconversions in organic synthesis.

In the case of this compound, its reaction with primary and secondary amines would yield the corresponding sulfonamides. cbijournal.com The resulting 3-fluoroquinoline-8-sulfonamides are of particular interest due to the prevalence of the sulfonamide functional group in a vast number of clinically used drugs, including antibacterial, and anticancer agents. nih.govmdpi.com The fluorine substituent on the quinoline ring could further enhance the biological activity of these sulfonamide derivatives.

Similarly, reaction with alcohols and phenols would produce sulfonate esters. These esters are not only stable compounds in their own right but can also serve as leaving groups in subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the parent molecule. The general reactivity of sulfonyl chlorides with nucleophiles is a cornerstone of their application in organic synthesis. cbijournal.com

Table 2: Representative Sulfonylation Reactions with Analagous Quinolinesulfonyl Chlorides

| Nucleophile | Product | Significance | Reference |

| Hydrazine | Quinoline-8-sulfonohydrazide | Precursor to hydrazones and other derivatives | researchgate.net |

| Phenylhydrazine | N'-Phenylquinoline-8-sulfonohydrazide | Intermediate for further synthesis | researchgate.net |

| Amines | Quinoline-8-sulfonamides | Biologically active motifs | nih.gov |

This table illustrates the established reactivity of the quinoline-8-sulfonyl chloride moiety with various nucleophiles.

Precursor for Novel Heterocyclic Compounds (if chemically relevant to the quinoline core or sulfonyl group)

Beyond its role as a sulfonylating agent, this compound can act as a precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the quinoline ring system, combined with the functional handles provided by the fluorine and sulfonyl chloride groups, opens avenues for the construction of novel fused and substituted heterocycles.

For instance, the sulfonyl chloride can be converted to a sulfonyl azide (B81097), which can then participate in cycloaddition reactions or undergo nitrene insertion to form new heterocyclic rings. researchgate.net While this reactivity has been demonstrated for quinoline-8-sulfonyl chloride, the presence of the fluorine atom in the 3-position of this compound could influence the electronic properties of the quinoline ring and thus affect the course of these reactions. researchgate.net

Furthermore, the quinoline nitrogen can be involved in the formation of zwitterionic intermediates, which can be trapped by various electrophiles to construct new ring systems. This approach has been utilized in multicomponent reactions involving quinolines, arynes, and aldehydes to synthesize complex benzoxazino quinoline derivatives. acs.orgacs.org The electronic nature of the substituents on the quinoline ring can play a crucial role in the stability and reactivity of these intermediates.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netresearchgate.net The efficiency and atom economy of MCRs make them highly desirable in modern synthetic chemistry.

While specific examples of this compound in MCRs are not documented, the quinoline scaffold is known to participate in such reactions. For example, the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an activated alkene, is a well-known method for the synthesis of tetrahydroquinolines. iipseries.org Given the reactivity of the quinoline nucleus, it is plausible that this compound or its derivatives could be employed in novel MCRs to generate libraries of complex, fluorine-containing quinoline derivatives. The sulfonyl chloride group could either be a spectator in such reactions or be transformed in a subsequent step to further increase molecular diversity.

Development of Advanced Synthetic Methodologies

The unique electronic properties imparted by the fluorine atom in this compound make it an interesting substrate for the development of new synthetic methodologies. The synthesis of functionalized quinolines is an active area of research, with numerous methods being developed, including those based on C-H activation, oxidative annulation, and metal-free cyclization strategies. mdpi.comnih.govacs.org

The presence of a fluorine atom can influence the regioselectivity and reactivity of C-H functionalization reactions on the quinoline core. Therefore, this compound could serve as a model substrate to explore and optimize new C-H activation protocols for the synthesis of highly substituted quinolines.

Furthermore, the development of efficient and scalable syntheses of this compound itself would be a valuable contribution to the field of heterocyclic chemistry. The synthesis of fluoroquinolones often involves multi-step sequences starting from fluorinated anilines. orientjchem.orgquimicaorganica.org Innovations in the synthesis of this building block would facilitate its broader application in organic synthesis.

Challenges and Future Research Directions

Development of More Sustainable and Green Synthetic Approaches

Traditional synthetic routes to quinoline (B57606) sulfonyl chlorides often involve harsh reagents and conditions that are environmentally detrimental. For instance, the synthesis of the related 8-hydroxyquinoline-5-sulfonyl chloride utilizes chlorosulfonic acid, a highly corrosive and hazardous reagent. nih.gov The broader field of fluoroquinolone synthesis has historically relied on methods involving exorbitant reagents, large volumes of harmful solvents, and high energy consumption. primescholars.com

The principles of green chemistry aim to mitigate these issues by designing processes that are more sustainable, safer, and economically viable. primescholars.comijbpas.com A significant future direction is the development of novel, recyclable, and environmentally benign catalysts and solvents. primescholars.com Research is actively seeking to replace conventional methods with greener alternatives that offer simplified work-up procedures, reduce waste, and provide rapid access to products. primescholars.comijbpas.com For related compounds like aryl sulfonyl chlorides, substantial efforts are underway to develop 'green' processes that can circumvent the harsh conditions typical of industrial chlorosulfonation. mdpi.com The development of protocols using milder reagents, such as the use of Et3N·3HF as a cost-effective fluorinating agent in the synthesis of other fluoro sulfonyl chlorides, exemplifies this trend. researchgate.net The goal is to create synthetic pathways that are not only efficient but also align with modern standards of environmental responsibility.

Exploration of Novel and Undiscovered Reaction Pathways

Beyond making existing processes greener, a major research thrust is the discovery of entirely new chemical reactions for synthesizing and functionalizing the quinoline sulfonyl chloride core. The development of synthetic antibiotics has progressed through four generations, largely driven by chemical modifications that alter the pharmacokinetics and pharmacodynamics of the initial molecules. nih.govnih.gov This highlights the value of discovering new ways to manipulate these structures.

A recent breakthrough in this area is the development of a mild and efficient method for preparing 2-sulfonylquinolines through a deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonyl chlorides. mdpi.comnih.gov This transition-metal-free reaction proceeds under gentle conditions and demonstrates a broad substrate scope, offering a novel strategy for generating nucleophilic sulfonyl sources from readily available electrophilic sulfonyl chlorides. mdpi.comnih.gov Another innovative approach involves the use of sodium tert-butyldimethyl silyloxymethylsulfinate, which reacts with quinoline N-oxides to furnish C2-substituted sulfones, providing an alternative route to sulfonyl derivatives that avoids the direct use of commercial sulfonyl chlorides. nih.gov Future work will likely continue to uncover such unexpected and powerful transformations, expanding the synthetic chemist's toolkit for creating diverse quinoline-based molecules.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry is emerging as a transformative technology for the synthesis of chemical intermediates, including aryl sulfonyl chlorides. mdpi.com Traditional batch processing of chlorosulfonation reactions is often plagued by safety risks from highly exothermic processes and the use of hazardous reagents like chlorosulfonic acid. mdpi.comrsc.org Flow chemistry addresses these challenges by performing reactions in small, continuous-flow reactors, which allows for superior control over reaction parameters, enhances safety, and can significantly improve yield and product quality. mdpi.comrsc.org

For these reasons, chlorosulfonation reactions are considered excellent candidates for implementation in flow chemistry systems. mdpi.com Researchers have successfully developed automated, continuous systems for producing aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) and incorporating process automation. mdpi.comresearchgate.net This approach has led to significant improvements in process consistency, reliability, and space-time yield. mdpi.comresearchgate.net Another advanced flow protocol utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols and disulfides to produce sulfonyl chlorides, demonstrating exquisite control and improved safety by preventing thermal runaway. rsc.org The integration of 3-fluoroquinoline-8-sulfonyl chloride synthesis into such automated flow systems represents a critical future direction for enabling safer, more efficient, and scalable manufacturing.

Advanced Computational Methodologies for Reactivity and Selectivity Prediction

As synthetic methods become more sophisticated, the role of computational chemistry in predicting reaction outcomes becomes increasingly vital. While specific computational studies on the reactivity of this compound are not yet prominent, the groundwork is being laid in related systems. For the synthesis of aryl sulfonyl chlorides, statistical methods like Design of Experiments (DOE) have been used to determine optimal reaction conditions in batch chemistry before scaling up or transitioning to flow systems. mdpi.comresearchgate.net This represents a data-driven approach to process optimization.

The next frontier is the use of first-principles computational modeling, such as Density Functional Theory (DFT), to predict the reactivity and regioselectivity of electrophilic aromatic substitution and other reactions on the complex fluoroquinoline scaffold. Such models can help elucidate reaction mechanisms, identify potential intermediates and byproducts, and guide the rational design of new catalysts and reaction conditions. By simulating how structural and electronic factors influence reaction pathways, computational tools can accelerate the discovery of novel transformations and reduce the need for extensive empirical screening, making the research and development process more efficient and cost-effective.

Q & A

Q. What are the established synthetic routes for 3-fluoroquinoline-8-sulfonyl chloride, and how can reaction parameters be optimized to improve yield?

Synthesis typically involves sulfonation of 8-hydroxyquinoline derivatives followed by fluorination. A common approach is reacting 8-hydroxyquinoline with chlorosulfonic acid to introduce the sulfonyl chloride group, then fluorinating at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride). Key parameters include temperature control (0–5°C during sulfonation to avoid over-sulfonation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of quinoline to chlorosulfonic acid). Post-reaction purification via recrystallization in dichloromethane/hexane mixtures enhances purity .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- NMR Spectroscopy : NMR shows a singlet near -110 ppm for the fluorine substituent, while NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm) due to electron-withdrawing groups.

- IR Spectroscopy : Strong S=O stretches at 1360 cm and 1180 cm confirm the sulfonyl chloride moiety.

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 245.5 ([M+H]) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to minimize hydrolysis. Monitor decomposition via periodic NMR; hydrolyzed products (e.g., sulfonic acid) show broad peaks near δ 3–5 ppm. Use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can competing side reactions during sulfonation of 8-fluoroquinoline derivatives be mitigated?

Competing sulfonation at adjacent positions (e.g., 5- or 7-positions) is minimized by using bulky directing groups (e.g., methyl or methoxy at the 2-position) to sterically hinder undesired sites. Kinetic studies under varying temperatures (0°C vs. 25°C) and reagent addition rates (dropwise vs. bulk) can optimize regioselectivity. LC-MS tracking of intermediates helps identify side products .

Q. What mechanistic insights explain discrepancies in reported yields for sulfonamide coupling reactions involving this compound?

Yield variations often stem from competing hydrolysis under humid conditions or incomplete activation of amine nucleophiles. Pre-drying reagents (molecular sieves) and using non-polar solvents (toluene) suppress hydrolysis. Kinetic profiling via in situ IR or NMR reveals optimal reaction windows (e.g., 2–4 hours at 50°C) to maximize coupling efficiency before degradation .

Q. How does the 3-fluoro substituent influence the electrophilicity of the 8-sulfonyl chloride group in cross-coupling reactions?

The electron-withdrawing fluorine increases the sulfonyl chloride’s electrophilicity, accelerating nucleophilic aromatic substitution (NAS) but also increasing hydrolysis susceptibility. Hammett σ values for fluorine (+0.06) correlate with enhanced reactivity toward amines (e.g., benzylamine) compared to non-fluorinated analogs. Computational DFT studies (e.g., Fukui indices) further quantify site-specific reactivity .

Q. What strategies validate the purity of this compound in complex reaction mixtures?

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min.

- TLC : Silica gel plates with ethyl acetate/hexane (1:3); R ≈ 0.4 under UV (254 nm).

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values to rule out hydrate or solvent adducts .

Methodological Considerations

- Contradiction Resolution : Conflicting data on reaction yields may arise from undetected moisture in reagents. Implement Karl Fischer titration for solvent dryness validation and use glovebox conditions for moisture-sensitive steps .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) coupled with LC-MS identify major degradation pathways (e.g., hydrolysis to sulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.